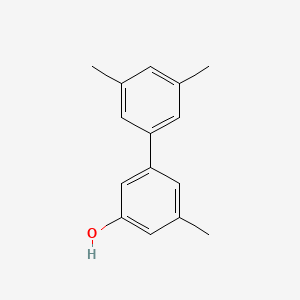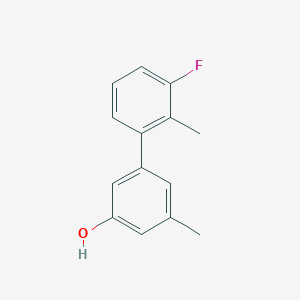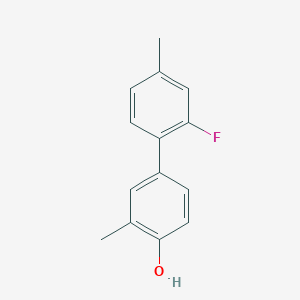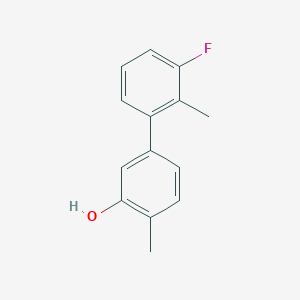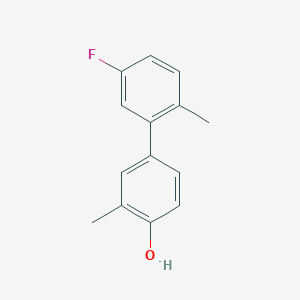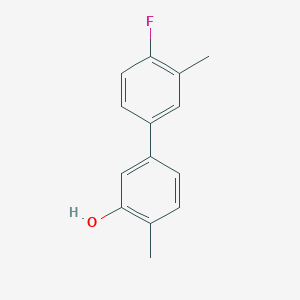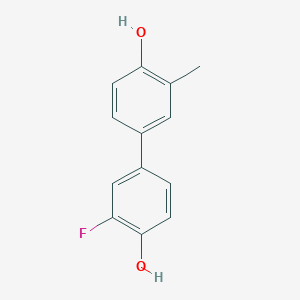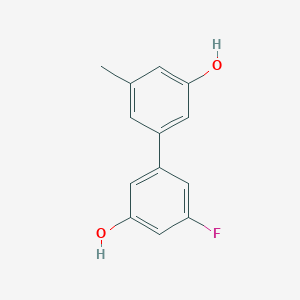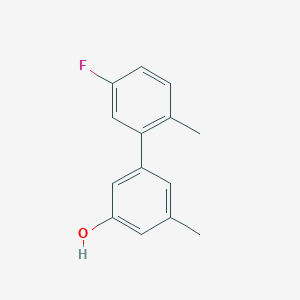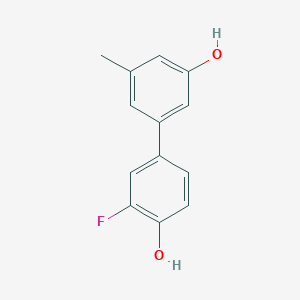
5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol, 95% (FHM) is a small molecule that has been widely studied in the scientific community. FHM has a wide range of applications in the fields of chemistry, biochemistry, and medicine. FHM is a versatile compound that can be used for a variety of purposes, including as a catalyst, a reagent, a fluorescent probe, and a drug. FHM has been used in a variety of scientific research applications, such as in the study of enzymes, proteins, and other biological molecules.
科学研究应用
5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol, 95% has been used in a variety of scientific research applications, including the study of enzymes, proteins, and other biological molecules. 5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol, 95% is a useful tool for studying the structure and function of enzymes and other proteins, as it can be used to label specific amino acids in proteins. 5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol, 95% has also been used to study the structure of DNA and RNA molecules, and to study the structure and function of other biological molecules. 5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol, 95% has also been used in the development of new drugs and drug delivery systems, as well as in the study of cell signaling pathways.
作用机制
5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol, 95% is a small molecule that binds to specific amino acids in proteins. This binding leads to a conformational change in the protein, which in turn can lead to changes in the protein's activity. 5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol, 95% can also bind to DNA and RNA molecules, leading to changes in the structure and function of these molecules. 5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol, 95% can also interact with cell signaling pathways, leading to changes in the expression of genes and the activity of proteins.
Biochemical and Physiological Effects
5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol, 95% has been shown to have a variety of biochemical and physiological effects. 5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol, 95% has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, leading to increased drug levels in the body. 5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol, 95% has also been shown to inhibit the activity of certain enzymes involved in the metabolism of lipids and carbohydrates, leading to changes in the metabolism of these molecules. 5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol, 95% has also been shown to interact with cell signaling pathways, leading to changes in gene expression and protein activity.
实验室实验的优点和局限性
The use of 5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol, 95% in laboratory experiments has several advantages. 5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol, 95% is relatively inexpensive and easy to obtain, and it is relatively stable in solution. 5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol, 95% is also a relatively small molecule, which makes it easier to use in experiments. However, there are some limitations to the use of 5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol, 95% in laboratory experiments. 5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol, 95% is not very soluble in water, which can make it difficult to use in experiments that require aqueous solutions. 5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol, 95% is also not very stable in the presence of light and heat, which can limit its use in certain experiments.
未来方向
5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol, 95% has a wide range of potential future directions. 5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol, 95% could be used to develop new drugs and drug delivery systems, as well as to study the structure and function of enzymes and other proteins. 5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol, 95% could also be used to study the structure of DNA and RNA molecules, and to study the structure and function of other biological molecules. 5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol, 95% could also be used to study cell signaling pathways, and to develop new methods of gene therapy. Additionally, 5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol, 95% could be used to study the metabolism of lipids and carbohydrates, and to develop new methods of drug delivery.
合成方法
5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol, 95% can be synthesized using a variety of methods, including the Friedel-Crafts alkylation of phenol with 3-fluoro-4-hydroxybenzaldehyde, the reduction of 3-fluoro-4-hydroxybenzaldehyde with zinc dust in the presence of acetic acid, and the reduction of 3-fluoro-4-hydroxybenzaldehyde with sodium borohydride. The most common method of synthesis is the Friedel-Crafts alkylation of phenol with 3-fluoro-4-hydroxybenzaldehyde. This method involves the reaction of phenol with 3-fluoro-4-hydroxybenzaldehyde in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction produces 5-(3-Fluoro-4-hydroxyphenyl)-3-methylphenol, 95% as the major product, along with a small amount of 3-fluoro-4-hydroxybenzoic acid as a byproduct.
属性
IUPAC Name |
2-fluoro-4-(3-hydroxy-5-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-8-4-10(6-11(15)5-8)9-2-3-13(16)12(14)7-9/h2-7,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGIBSOCOSHNFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683756 |
Source


|
| Record name | 3'-Fluoro-5-methyl[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261958-72-8 |
Source


|
| Record name | 3'-Fluoro-5-methyl[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

